N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiophene and a benzothiazole ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Benzothiazole is a heterocyclic compound; it is a fusion of benzene and thiazole ring .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a benzothiazole ring, and a carboxamide group. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. They can participate in electrophilic aromatic substitution reactions and can also act as ligands in coordination chemistry .Scientific Research Applications
Medicinal Chemistry: Anti-inflammatory Agents
Thiophene derivatives, such as the one , have been reported to possess anti-inflammatory properties. They act as effective agents in reducing inflammation and are considered for the development of new anti-inflammatory drugs .
Psychotropic Medication: Anti-psychotic Properties
Compounds containing the thiophene nucleus have shown potential as anti-psychotic agents. Their ability to modulate neurotransmitter systems makes them candidates for treating psychiatric disorders .
Cardiology: Anti-arrhythmic Effects
The structural features of thiophene compounds contribute to their anti-arrhythmic effects, which can be harnessed in the treatment of irregular heartbeats .
Antifungal and Antimicrobial Applications
The thiophene moiety is known to enhance antifungal and antimicrobial activities, making it valuable in the development of new treatments for infections .
Oncology: Anti-cancer Research
Thiophene derivatives exhibit anti-mitotic and kinase inhibiting activities, which are crucial in anti-cancer research. They help in the design of drugs aimed at controlling cell division and tumor growth .
Material Science: Development of UV Curable Resins
The compound’s properties make it suitable for use in the development of UV curable resins, which have applications in exterior coatings and material sciences .
Electronics: Organic Field-Effect Transistors
Thiophene-based compounds are used in the creation of organic n-channel field-effect transistors, which are essential components in modern electronic devices .
Drug Development: Pharmacologically Active Compounds
Future Directions
The future research directions could involve investigating the biological activity of this compound, given that many thiophene derivatives have shown promising biological activities . Further studies could also explore its potential applications in material science, given the interesting properties of thiophene derivatives .
properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-9-4-5-20-14(9)12(18)7-16-15(19)10-2-3-11-13(6-10)21-8-17-11/h2-6,8,12,18H,7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRUUAVRAIVGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide |
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